(S)-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide (dihydrochloride)
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Overview
Description
(S)-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide (dihydrochloride) is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, an aminopropyl side chain, and a carboxamide group. The dihydrochloride form enhances its solubility in water, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide (dihydrochloride) typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Aminopropyl Side Chain: The aminopropyl side chain can be introduced via a reductive amination reaction. This involves the reaction of the quinoline core with an appropriate aldehyde or ketone, followed by reduction with a reducing agent such as sodium borohydride.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of the aminopropyl-quinoline intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to the dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide (dihydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(S)-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide (dihydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
(S)-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide (dihydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide (dihydrochloride) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline core, such as quinine and chloroquine, which have antimalarial properties.
Aminopropyl Derivatives: Compounds with an aminopropyl side chain, such as amphetamine and its derivatives, which have stimulant effects.
Uniqueness
(S)-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide (dihydrochloride) is unique due to its specific combination of a quinoline core, aminopropyl side chain, and carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
8-[(2S)-1-aminopropan-2-yl]-N-methylquinoline-4-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.2ClH/c1-9(8-15)10-4-3-5-11-12(14(18)16-2)6-7-17-13(10)11;;/h3-7,9H,8,15H2,1-2H3,(H,16,18);2*1H/t9-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKANMVGGDJRKER-KLQYNRQASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC2=C(C=CN=C21)C(=O)NC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC=CC2=C(C=CN=C21)C(=O)NC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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